6-Heptynoic acid, 2-amino-, hydrochloride
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Overview
Description
6-Heptynoic acid, 2-amino-, hydrochloride is a chemical compound with the molecular formula C8H12ClNO2 and a molecular weight of 177.63 g/mol. This compound is characterized by the presence of an amino group and an alkyne group, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptynoic acid, 2-amino-, hydrochloride typically involves the reaction of 6-Heptynoic acid with ammonia or an amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the amino group. The hydrochloride salt is then formed by reacting the resulting amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Heptynoic acid, 2-amino-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Heptynoic acid, 2-amino-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including fluorescent dyes and natural products.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Heptynoic acid, 2-amino-, hydrochloride involves its ability to form covalent bonds with target molecules. The alkyne group can undergo cycloaddition reactions with azides, forming triazoles. The amino group can form amide bonds with carboxylic acids, facilitating the formation of complex molecular structures .
Comparison with Similar Compounds
Similar Compounds
6-Heptynoic acid: Similar structure but lacks the amino group.
5-Hexynoic acid: Shorter carbon chain and lacks the amino group.
4-Pentynoic acid: Even shorter carbon chain and lacks the amino group.
Uniqueness
6-Heptynoic acid, 2-amino-, hydrochloride is unique due to the presence of both an amino group and an alkyne group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in various fields of research .
Properties
IUPAC Name |
2-aminohept-6-ynoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-2-3-4-5-6(8)7(9)10;/h1,6H,3-5,8H2,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMMFBNUIPYVNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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